3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol

FGFR1 inhibitor Thienopyrimidine SAR Kinase inhibitor solubility

3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol (CAS 380191-41-3; MFCD02720755; molecular formula C₁₅H₁₅N₃OS; MW 285.37 g/mol) is a 4,6-disubstituted thieno[2,3-d]pyrimidine derivative bearing a phenyl group at the 6-position and a 3-hydroxypropylamino substituent at the 4-position. The compound belongs to the thieno[2,3-d]pyrimidine class, a privileged scaffold in kinase inhibitor and antifolate drug discovery.

Molecular Formula C15H15N3OS
Molecular Weight 285.4 g/mol
Cat. No. B11979601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol
Molecular FormulaC15H15N3OS
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(N=CN=C3S2)NCCCO
InChIInChI=1S/C15H15N3OS/c19-8-4-7-16-14-12-9-13(11-5-2-1-3-6-11)20-15(12)18-10-17-14/h1-3,5-6,9-10,19H,4,7-8H2,(H,16,17,18)
InChIKeyJYTXBEIHFUQUIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol – Structural Identity and Procurement Baseline for a 6-Phenyl Thienopyrimidine Screening Candidate


3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol (CAS 380191-41-3; MFCD02720755; molecular formula C₁₅H₁₅N₃OS; MW 285.37 g/mol) is a 4,6-disubstituted thieno[2,3-d]pyrimidine derivative bearing a phenyl group at the 6-position and a 3-hydroxypropylamino substituent at the 4-position . The compound belongs to the thieno[2,3-d]pyrimidine class, a privileged scaffold in kinase inhibitor and antifolate drug discovery. It is currently listed in the Sigma-Aldrich AldrichCPR collection (R874086) as a rare and unique chemical provided to early discovery researchers without vendor-collected analytical data . This compound carries the core 6-phenylthieno[2,3-d]pyrimidine scaffold that has been validated as a hinge-binding motif in dual EGFR/HER2 inhibitors (e.g., compound 27b, EGFR IC₅₀ 91.7 nM, HER2 IC₅₀ 1.2 μM) [1] and as a key template in nanomolar-range FGFR1 inhibitor design [2].

Why Thieno[2,3-d]pyrimidine Analogs Cannot Be Interchanged with 3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol in Screening Cascades


In the thieno[2,3-d]pyrimidine chemotype, both the nature of the 4-amino substituent and the position of the aryl ring (6- vs. 5-phenyl) exert decisive influence on target engagement and selectivity. Published FGFR1 SAR demonstrates that replacing the 4-aniline headgroup with a phenol (3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol) yields an IC₅₀ of 0.16 μM, whereas shifting the phenyl ring from the 6- to the 5-position in the same series alters potency to 0.18 μM [1]. In antifolate thieno[2,3-d]pyrimidines, changing the 6-aryl ring from phenyl to pyridyl or fluorinated pyridyl modulates FRα-mediated antiproliferative IC₅₀ by >10-fold (e.g., 13.0 nM for 3C/1′4′phenyl vs. 1.07 nM for 3C/2′F/1′4′phenyl) [2]. The 3-hydroxypropylamino side chain of the target compound introduces a primary alcohol that is structurally distinct from the aniline, phenol, thioether, and carboxylic acid side chains explored in published FGFR1, CK2, and folate-targeted series, and is expected to confer different hydrogen-bonding capacity, lipophilicity, and metabolic handling. These steep SAR gradients mean that even single-atom variations can shift compound pharmacology from nanomolar inhibition to inactivity; therefore, generic in-class substitution without experimental confirmation of target engagement is not scientifically defensible.

Evidence-Based Differentiation of 3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol from Its Closest Analogs


4-(3-Hydroxypropylamino) vs. 4-Aniline/Phenol Headgroup: Solubility-Relevant Structural Differentiation in the FGFR1 Context

The target compound features a flexible 3-hydroxypropylamino side chain at the pyrimidine 4-position, contrasting with the rigid aromatic 4-aniline/phenol headgroup of the most potent FGFR1-active analogs. In the Gryshchenko et al. (2015) FGFR1 series, the most active compounds were 3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol (IC₅₀ 0.16 μM) and 3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol (IC₅₀ 0.18 μM) [1]. The target compound has not been evaluated in the same FGFR1 assay; however, its primary alcohol side chain is predicted to reduce logP and increase aqueous solubility relative to the phenolic comparator (the phenol analog has MW ~305 vs. 285 for the target compound, with the phenol introducing an additional aromatic ring that increases lipophilicity). This structural feature may render the target compound more suitable for biophysical assay formats requiring higher compound solubility. Direct IC₅₀ data for the target compound against FGFR1 are not publicly available.

FGFR1 inhibitor Thienopyrimidine SAR Kinase inhibitor solubility

6-Phenyl vs. 5-Phenyl Substitution: Positional Isomer Differentiation on the Thieno[2,3-d]pyrimidine Core

The target compound carries the phenyl substituent at the thieno[2,3-d]pyrimidine 6-position, unlike the 5-phenyl isomer series. In the FGFR1 study by Gryshchenko et al. (2015), the 6-phenyl analog (3-({6-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol, IC₅₀ 0.16 μM) showed marginally superior potency to the 5-phenyl isomer (3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol, IC₅₀ 0.18 μM), a difference of ~1.1-fold [1]. In the antifolate series reported by Tong et al. (2023), 6-phenyl-substituted compounds bearing a 3-carbon bridge (compounds 6 and 7) exhibited FRα-dependent antiproliferative IC₅₀ values of 1.07–2.27 nM toward RT16 cells, whereas analogous 5-substituted compounds were not reported in the same study, suggesting that the 6-position is the preferred vector for folate receptor-targeted activity in this scaffold [2]. In EGFR/HER2 dual inhibitor design, the 6-phenylthieno[2,3-d]pyrimidine was deliberately selected as the core scaffold and hinge binder, confirming that the 6-phenyl substitution is critical for kinase hinge-region recognition [3].

Thienopyrimidine positional isomer FGFR1 SAR Regioisomeric differentiation

Regioisomeric Differentiation: Propan-1-ol vs. Propan-2-ol Side Chain at the 4-Amino Position

The target compound contains a linear propan-1-ol side chain (primary alcohol) attached to the 4-amino group. Its closest regioisomer, 1-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-2-ol (CAS 380645-67-0), bears a secondary alcohol . The primary alcohol in the target compound presents a terminal –CH₂OH group capable of acting both as a hydrogen-bond donor and acceptor, whereas the secondary alcohol in the propan-2-ol isomer has sterically hindered –CH(OH)– geometry that restricts rotational freedom and alters the spatial orientation of the hydroxyl group relative to the pyrimidine core. In the EGFR inhibitor series by Bugge et al. (2014), the basicity and stereochemistry at the secondary 4-amino group were identified as critical determinants of EGFR potency, with IC₅₀ values spanning from <1 nM to inactive depending on the amine substituent [1]. Although neither the propan-1-ol nor propan-2-ol analog was explicitly reported in that study, the principle that the 4-amino substituent geometry governs target engagement is directly transferable. The boiling point of the propan-2-ol isomer is predicted at 532.1 ± 45.0 °C , implying substantial thermal stability differences that may affect compound handling and storage.

Amino alcohol regioisomer Hydrogen bonding Metabolic stability

Thieno[2,3-d]pyrimidine Scaffold Validity: A Multi-Target Privileged Template with Published Nanomolar Inhibitors

The thieno[2,3-d]pyrimidine scaffold underlying the target compound has produced validated inhibitors across multiple oncology targets. El-Damasy et al. (2018) reported compound 27b as a dual EGFR/HER2 inhibitor (EGFR IC₅₀ 91.7 nM; HER2 IC₅₀ 1.2 μM) that overcame lapatinib resistance in NCI-H1975 cells (T790M mutation, IC₅₀ 4.2 μM) [1]. A separate study identified thieno[2,3-d]pyrimidine-based VEGFR-2 inhibitors with compound 22 showing VEGFR-2 IC₅₀ 0.58 μM and antiproliferative activity against MCF-7 (IC₅₀ 11.32 μM) and HepG2 (IC₅₀ 16.66 μM) [2]. In the antifolate space, 6-substituted thieno[2,3-d]pyrimidines with 3-carbon bridge linkers achieved KB tumor cell IC₅₀ values of 2.11–7.19 nM with FRα transport selectivity [3]. The target compound shares the identical 6-phenylthieno[2,3-d]pyrimidine core scaffold present in these validated inhibitors, positioning it as a credible probe for kinase, antifolate, or novel target screening. No direct bioactivity data exist for the target compound itself in any of these assays.

Privileged scaffold EGFR/HER2 dual inhibitor VEGFR-2 inhibitor Folate receptor targeting

Vendor Source Differentiation: AldrichCPR Collection vs. Commercial Analog Suppliers

The target compound is supplied exclusively as an AldrichCPR product by Sigma-Aldrich (R874086) . AldrichCPR (Chemical Portfolio Repository) compounds are provided to early discovery researchers as part of a collection of rare and unique chemicals for which Sigma-Aldrich does not collect analytical data; the buyer assumes responsibility for identity and purity confirmation . In contrast, closely related analogs such as 3-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}-1-propanol (MFCD02181523) and 1-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]propan-2-ol (CAS 380645-67-0) are available from standard catalog suppliers with typical purity specifications . The AK Scientific listing indicates 95% purity for the target compound . This sourcing profile means the compound occupies a unique niche: it is accessible for purchase but requires independent QC characterization prior to use in quantitative assays.

AldrichCPR Screening compound Procurement source Compound rarity

Recommended Application Scenarios for 3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol Based on Differentiation Evidence


Kinase-Focused Phenotypic and Target-Based Screening Libraries

The compound's 6-phenylthieno[2,3-d]pyrimidine scaffold has been validated as a hinge-binding motif in EGFR, HER2, and FGFR1 inhibitor programs, with published leads achieving nanomolar enzymatic potency [1][2]. The 3-hydroxypropylamino side chain introduces a solubilizing primary alcohol not represented in the aniline/phenol FGFR1 series, making the compound a structurally complementary probe for kinase selectivity panels. Its inclusion in kinase-focused screening decks can help identify novel chemotypes with improved solubility profiles while retaining the core hinge-recognition pharmacophore.

Antifolate and One-Carbon Metabolism Probe Development

The 6-phenylthieno[2,3-d]pyrimidine core, when equipped with 3–4 carbon bridge linkers, has yielded compounds with FRα-selective cellular uptake and dual GARFTase/AICARFTase inhibition at low nanomolar concentrations (KB IC₅₀ 2.11–7.19 nM) [3]. The target compound's 3-hydroxypropylamino side chain provides a synthetic handle for further elaboration (e.g., oxidation to the carboxylic acid or conjugation to glutamate mimetics) that could yield novel antifolate leads with distinct transporter selectivity profiles. The 6-phenyl (rather than 5-phenyl) substitution aligns with the optimal vector identified in the Tong et al. (2023) SAR study.

Regioisomeric Pair Analysis in Metabolic Stability and CYP Inhibition Studies

The availability of the propan-2-ol regioisomer (CAS 380645-67-0) alongside the target propan-1-ol compound enables head-to-head comparison of primary vs. secondary alcohol metabolism. Primary alcohols are typically more susceptible to alcohol dehydrogenase (ADH)-mediated oxidation than secondary alcohols, which are preferentially handled by CYP450 isoforms. This matched molecular pair is therefore valuable for in vitro ADME studies aimed at understanding how alcohol geometry influences metabolic soft spots in thienopyrimidine kinase inhibitors—information that directly informs lead optimization strategies.

Computational Docking and Pharmacophore Model Validation

Given that the 6-phenylthieno[2,3-d]pyrimidine scaffold has been co-crystallized with human GARFTase (PDB structures available for compounds 4, 5, 9, and 10) [3] and modeled in FGFR1 docking studies [2], the target compound—with its flexible primary alcohol side chain—can serve as a test ligand for validating induced-fit docking protocols and assessing scoring function accuracy for flexible amino-alcohol substituents. Its intermediate molecular weight (285.37 Da) and moderate predicted lipophilicity make it computationally tractable for method development studies.

Quote Request

Request a Quote for 3-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}amino)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.